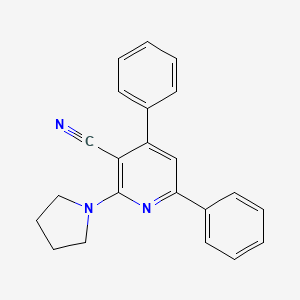
4-Benzyl-7-nitro-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a benzyl group and a nitro group attached to a benzo[c][1,2,5]oxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole typically involves a multi-step process. One common method includes the following steps:
Benzylation: The attachment of a benzyl group to the nitrobenzo[c][1,2,5]oxadiazole core.
The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for benzylation. The reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Benzyl-7-aminobenzo[c][1,2,5]oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups
Scientific Research Applications
4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industrial Applications: It is utilized in the synthesis of advanced polymers and as a precursor for other functionalized compounds
Mechanism of Action
The mechanism of action of 4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets. For instance, in anticancer research, it targets enzymes like glutathione S-transferase, inhibiting their activity and leading to the accumulation of toxic compounds within cancer cells. This inhibition disrupts cellular processes and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole: Similar structure but with a chloro group instead of a benzyl group.
7-Nitrobenzo[c][1,2,5]oxadiazole: Lacks the benzyl group, making it less hydrophobic.
Uniqueness
4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole is unique due to its benzyl group, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes. This structural feature may contribute to its higher efficacy in certain biological applications compared to its analogs .
Properties
CAS No. |
143909-00-6 |
|---|---|
Molecular Formula |
C13H9N3O3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
7-benzyl-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C13H9N3O3/c17-16(18)11-7-6-10(12-13(11)15-19-14-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
XAVXYZFSLHOJMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate](/img/structure/B12912375.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)




